

Potential Pharmacological Profile of 6-methoxy-4-methyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxy-4-methyl-1H-indole

Cat. No.: B1360837

[Get Quote](#)

Disclaimer: Direct pharmacological data for **6-methoxy-4-methyl-1H-indole** is limited in publicly available scientific literature. This technical guide provides a potential pharmacological profile based on the activities of structurally related methoxy- and methyl-substituted indole derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive overview rather than a definitive characterization.

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry. The strategic incorporation of substituents, such as methoxy and methyl groups, can significantly modulate the pharmacological properties of the indole core, influencing receptor affinity, metabolic stability, and overall biological activity. This guide explores the potential pharmacological profile of **6-methoxy-4-methyl-1H-indole** by examining the known activities of its structural analogs.

Physicochemical Properties

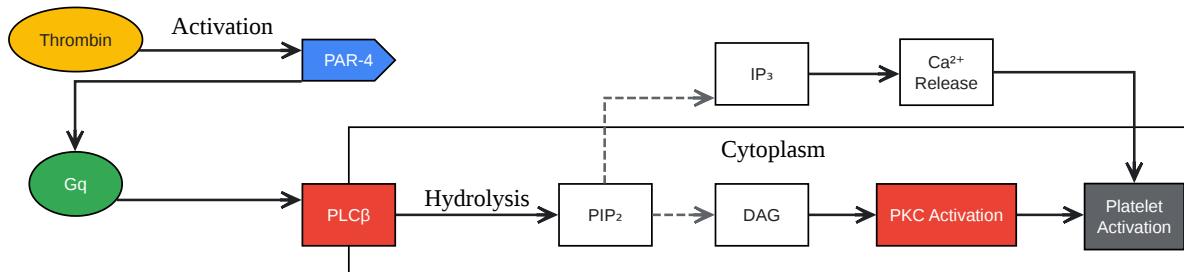
A summary of the key physicochemical properties for **6-methoxy-4-methyl-1H-indole** is presented in Table 1. These properties are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ NO	
Molecular Weight	161.20 g/mol	
CAS Number	885521-27-7	
Appearance	Not specified	
Solubility	Not specified	
LogP (predicted)	2.3 - 2.8	

Table 1: Physicochemical Properties of **6-methoxy-4-methyl-1H-indole**.

Potential Pharmacological Activities

Based on the pharmacological profiles of structurally similar indole derivatives, **6-methoxy-4-methyl-1H-indole** may exhibit a range of biological activities. The following sections summarize these potential activities, drawing parallels from known bioactive 6-methoxy and 4-methyl indoles.


G-Protein Coupled Receptor (GPCR) Modulation: Protease-Activated Receptor 4 (PAR-4) Antagonism

Several 6-methoxyindole derivatives have been identified as antagonists of Protease-Activated Receptor 4 (PAR-4), a GPCR involved in thrombosis and inflammation.

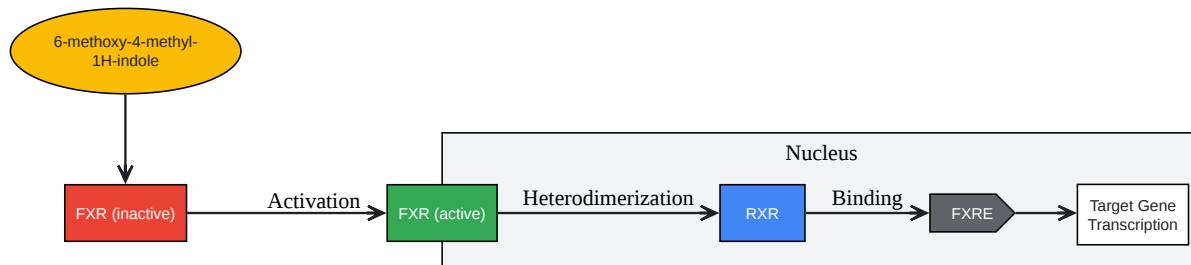
Quantitative Data from a Structurally Related PAR-4 Antagonist:

Compound	Target	Assay	IC ₅₀ (nM)	Selectivity vs. PAR-1
ML354 (a 6-methoxyindole derivative)	PAR-4	PAC-1 fluorescent αIIbβ3 activation	140	71-fold

Table 2: Activity of a representative 6-methoxyindole derivative as a PAR-4 antagonist.

[Click to download full resolution via product page](#)

Caption: Potential PAR-4 signaling pathway modulated by **6-methoxy-4-methyl-1H-indole**.


Nuclear Receptor Modulation: Farnesoid X Receptor (FXR) Agonism

Derivatives of 6-methoxy-1-methyl-1H-indole have been investigated as agonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.

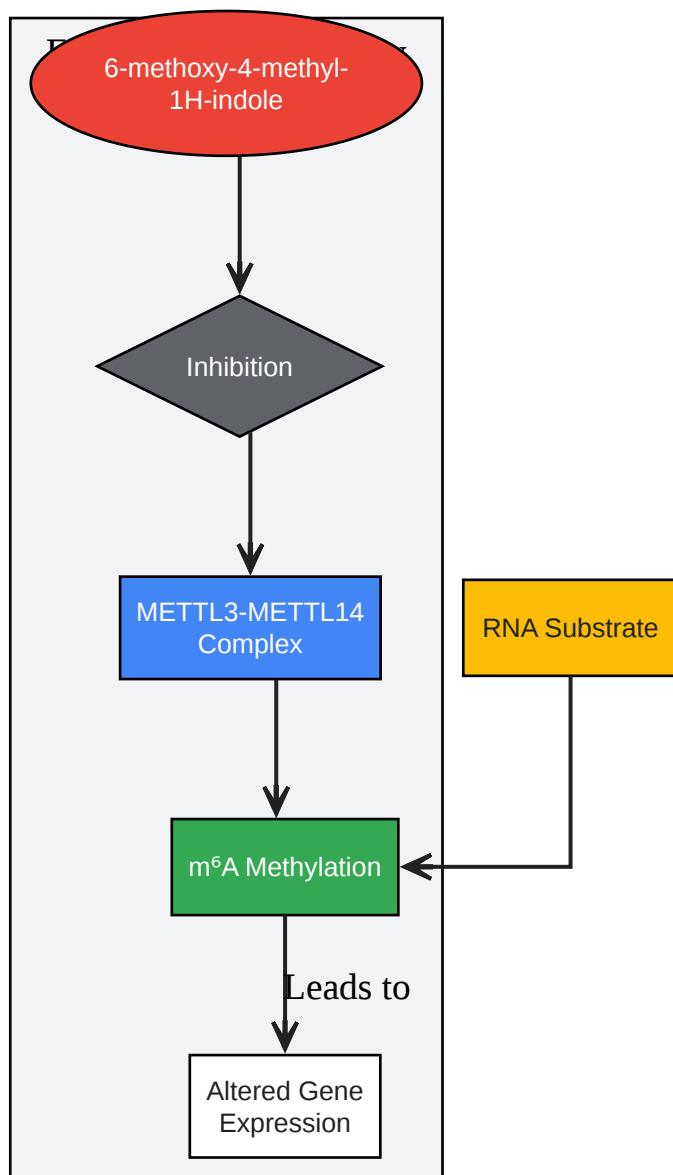
Quantitative Data from a Structurally Related FXR Agonist:

Compound	Target	Assay	EC ₅₀ (nM)
LY2562175 (a 6-methoxy-1-methyl-1H-indole derivative)	FXR	In vitro agonist assay	Potent (specific value not disclosed)

Table 3: Activity of a representative 6-methoxy-1-methyl-1H-indole derivative as an FXR agonist.

[Click to download full resolution via product page](#)

Caption: Potential FXR signaling pathway activated by **6-methoxy-4-methyl-1H-indole**.


Enzyme Inhibition: Methyltransferase Like 3 (METTL3) Inhibition

Recent studies have explored 2,6-disubstituted indole derivatives as potent inhibitors of METTL3, an RNA methyltransferase implicated in various cancers.

Quantitative Data from a Structurally Related METTL3 Inhibitor:

Compound	Target	Assay	IC ₅₀ (nM)
Compound 16e (a 2,6-disubstituted indole)	METTL3	In vitro enzyme assay	0.49

Table 4: Activity of a representative 2,6-disubstituted indole derivative as a METTL3 inhibitor.

[Click to download full resolution via product page](#)

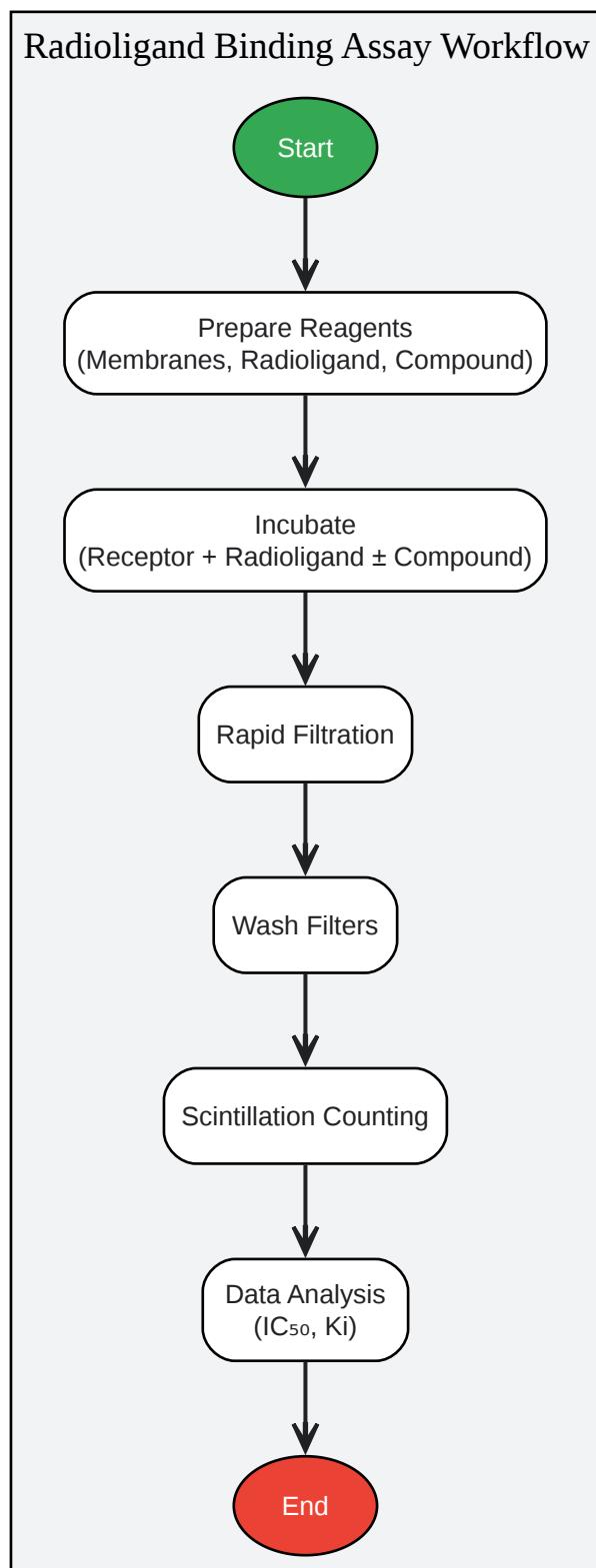
Caption: Logical relationship of METTL3 inhibition by a 6-methoxyindole derivative.

Experimental Protocols

Detailed experimental protocols for the direct evaluation of **6-methoxy-4-methyl-1H-indole** are not available. However, the following sections provide generalized methodologies for key assays that would be essential for characterizing its pharmacological profile.

Radioligand Receptor Binding Assay (Generic Protocol)

This protocol describes a general method for determining the binding affinity of a test compound to a target receptor.


Materials:

- Cell membranes expressing the target receptor
- Radioligand specific for the target receptor
- Test compound (**6-methoxy-4-methyl-1H-indole**)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)
- Scintillation cocktail
- Glass fiber filters
- 96-well plates
- Filtration manifold
- Scintillation counter

Procedure:

- Prepare serial dilutions of the test compound in assay buffer.
- In a 96-well plate, add assay buffer, radioligand (at a concentration near its K_d), and the test compound or vehicle.
- Initiate the binding reaction by adding the cell membrane preparation.
- Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
- Specific binding is calculated by subtracting non-specific binding from total binding.
- Data are analyzed using non-linear regression to determine the IC_{50} value, which can be converted to a K_i value using the Cheng-Prusoff equation.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a radioligand receptor binding assay.

Cell-Based Functional Assay (Generic Protocol)

This protocol outlines a general method for assessing the functional activity (agonist or antagonist) of a test compound on a target receptor.

Materials:

- Host cells stably expressing the target receptor
- Cell culture medium and supplements
- Test compound (**6-methoxy-4-methyl-1H-indole**)
- Known agonist and antagonist for the target receptor
- Assay plate (e.g., 96-well or 384-well)
- Detection reagents for the specific signaling pathway (e.g., calcium indicator dye, cAMP assay kit)
- Plate reader capable of detecting the signal (e.g., fluorescence, luminescence)

Procedure:

- Plate the host cells in an assay plate and allow them to adhere overnight.
- Prepare serial dilutions of the test compound.
- For agonist mode: Add the test compound to the cells and incubate for a specified time.
- For antagonist mode: Pre-incubate the cells with the test compound, then add a known agonist at its EC₅₀ concentration.
- Add the detection reagents according to the manufacturer's instructions.
- Measure the signal using an appropriate plate reader.
- Data are normalized to the response of the vehicle control and a maximal agonist concentration.

- For agonist activity, an EC₅₀ value is determined. For antagonist activity, an IC₅₀ value is determined.

Conclusion

While direct experimental evidence for the pharmacological profile of **6-methoxy-4-methyl-1H-indole** is currently lacking, the analysis of structurally related compounds provides a strong foundation for predicting its potential biological activities. This molecule may act as a modulator of GPCRs (such as PAR-4), nuclear receptors (like FXR), and enzymes (including METTL3). The provided generic experimental protocols offer a starting point for the comprehensive in vitro characterization of this compound. Further investigation is warranted to elucidate the specific pharmacological properties of **6-methoxy-4-methyl-1H-indole** and to determine its potential as a lead compound for drug discovery programs.

- To cite this document: BenchChem. [Potential Pharmacological Profile of 6-methoxy-4-methyl-1H-indole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1360837#pharmacological-profile-of-6-methoxy-4-methyl-1h-indole\]](https://www.benchchem.com/product/b1360837#pharmacological-profile-of-6-methoxy-4-methyl-1h-indole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com